Product packaging for Potassium tetrabromopalladate(II)(Cat. No.:CAS No. 13826-93-2)

Potassium tetrabromopalladate(II)

Cat. No.: B081232
CAS No.: 13826-93-2
M. Wt: 504.2 g/mol
InChI Key: RIURRBMISBBRGH-UHFFFAOYSA-J
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Description

Potassium tetrabromopalladate(II), K2[PdBr4], is a versatile and highly valuable inorganic salt that serves as a superior precursor in palladium-catalyzed reactions and materials science research. Its primary research value lies in its solubility in various solvents, particularly water and polar organic media, which facilitates homogeneous catalysis and precise control over reaction conditions. This compound acts as a robust source of palladium(II) ions, which are instrumental in key catalytic cycles such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), where the Pd(II)/Pd(0) cycle is central to the mechanism. The bromo ligands can participate in ligand exchange, allowing for the in situ generation of active catalytic species or serving as a starting point for the synthesis of more complex palladium complexes. Beyond organic synthesis, Potassium tetrabromopalladate(II) is critically important in the fabrication of advanced materials, including the electroless deposition of palladium-based thin films, the creation of conductive inks for printed electronics, and as a precursor for the synthesis of palladium nanoparticles with tailored morphologies. Its well-defined composition and high purity make it an essential reagent for researchers developing new catalytic systems, exploring semiconductor interfaces, and engineering novel nanomaterials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br4K2Pd B081232 Potassium tetrabromopalladate(II) CAS No. 13826-93-2

Properties

IUPAC Name

dipotassium;tetrabromopalladium(2-)
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InChI

InChI=1S/4BrH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4
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InChI Key

RIURRBMISBBRGH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[K+].[K+].Br[Pd-2](Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br4K2Pd
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DSSTOX Substance ID

DTXSID50884716
Record name Palladate(2-), tetrabromo-, potassium (1:2)
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Molecular Weight

504.23 g/mol
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Physical Description

Brown hygroscopic crystals; [Alfa Aesar MSDS]
Record name Potassium tetrabromopalladate(II)
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CAS No.

13826-93-2
Record name Palladate(2-), tetrabromo-, potassium (1:2)
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Record name Palladate(2-), tetrabromo-, potassium (1:2)
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Record name Palladate(2-), tetrabromo-, potassium (1:2)
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Record name Dipotassium tetrabromopalladate(2-)
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Synthetic Methodologies for Potassium Tetrabromopalladate Ii

Conventional Synthetic Routes

The most common and well-established method for preparing potassium tetrabromopalladate(II) involves the reaction of a palladium(II) salt with a stoichiometric excess of an alkali metal bromide in an aqueous medium.

Reaction of Palladium(II) Chloride with Potassium Bromide in Aqueous Solution

The conventional synthesis of potassium tetrabromopalladate(II) is typically achieved through a ligand exchange reaction. This process starts with a readily available palladium(II) salt, most commonly palladium(II) chloride (PdCl₂), which is treated with potassium bromide (KBr) in water.

The underlying chemical principle involves the displacement of the chloride ligands from the palladium center by bromide ions. In an aqueous solution, palladium(II) chloride can form chloro-aqua complexes. Upon the introduction of a high concentration of bromide ions, the more labile water and chloride ligands are sequentially replaced by bromide ligands to form the thermodynamically stable square-planar tetrabromopalladate(II) anion, [PdBr₄]²⁻.

The reaction can be represented by the following equation:

PdCl₂ + 4 KBr → K₂[PdBr₄] + 2 KCl

To ensure the complete formation of the tetrabromopalladate complex and to prevent the formation of mixed-halide species, a stoichiometric excess of potassium bromide is typically used. The resulting dark red solution is then concentrated, often by gentle heating or slow evaporation at room temperature, to induce crystallization of the product. The final product is a crystalline solid. rsc.org

Novel Synthetic Approaches and Green Chemistry Considerations

In response to the growing need for sustainable chemical processes, novel synthetic methods are being explored that reduce or eliminate the use of hazardous solvents. Mechanochemistry, or solvent-free synthesis, has emerged as a promising green alternative for the preparation of metal complexes. qub.ac.ukrsc.org

This approach involves the direct grinding of solid reactants, using mechanical energy to initiate chemical reactions. psu.eduresearchgate.net For the synthesis of a compound like potassium tetrabromopalladate(II), this would involve grinding solid palladium(II) chloride or another suitable palladium salt with solid potassium bromide in a mortar and pestle or a ball mill. This method offers several advantages:

Elimination of Solvents: It avoids the use of large volumes of aqueous or organic solvents, reducing waste and environmental impact. qub.ac.uk

Efficiency: Mechanochemical reactions can be significantly faster than their solution-based counterparts. rsc.org

High Yields: These reactions often proceed to completion, resulting in quantitative or near-quantitative yields.

While specific literature detailing the mechanochemical synthesis of K₂PdBr₄ is sparse, the successful application of this technique to a wide range of other palladium and metal complexes suggests its viability. rsc.orgrsc.org For instance, N-heterocyclic carbene complexes of palladium have been successfully synthesized via a two-step mechanochemical process starting from K₂PdCl₄. acs.org This demonstrates the potential of solid-state reactions for preparing complex palladium compounds, a principle that could be readily adapted for the synthesis of potassium tetrabromopalladate(II).

Synthesis of Related Bromopalladate(II) Complexes

The tetrabromopalladate(II) anion is a versatile building block for constructing more elaborate coordination compounds, including double complexes and mixed-halide solid solutions.

Synthesis of Double Complexes Containing Tetrabromopalladate(II) Anion

A double complex, also known as a coordination isomer, is an ionic compound in which both the cation and the anion are complex ions. The synthesis of a double complex containing the [PdBr₄]²⁻ anion can be achieved by reacting a salt of a cationic metal complex with a solution of potassium tetrabromopalladate(II).

A representative synthesis would involve the reaction of a stable cationic complex, such as hexamminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, with K₂PdBr₄ in an aqueous solution. The metathesis reaction would lead to the precipitation of the double complex salt.

An analogous synthesis has been reported for the chloro-derivative, [Co(NH₃)₆][PdCl₄]Cl, which was prepared by mixing aqueous solutions of the starting complex salts. acs.org Following this precedent, the synthesis of a bromo-analogue can be proposed:

[Co(NH₃)₆]Cl₃ + K₂[PdBr₄] → [Co(NH₃)₆][PdBr₄]Cl + 2 KCl

The resulting double complex would precipitate from the solution due to its lower solubility. The product can then be isolated by filtration, washed with a small amount of cold water to remove soluble byproducts like KCl, and dried. The synthesis of similar double complexes, such as [Pt(NH₃)₄][PtI₄], further illustrates this general synthetic strategy. researchgate.net

Preparation of Solid Solutions: K₂PdBr₄ and K₂PdCl₄ Systems

Solid solutions are crystalline solids that consist of a mixture of two or more substances in a single crystal lattice. The preparation of solid solutions of the K₂PdBr₄ and K₂PdCl₄ system, denoted as K₂PdCl₄₋ₓBrₓ (where 0 ≤ x ≤ 4), has been successfully demonstrated. nih.gov

These mixed-halide complexes can be synthesized by co-crystallization from an aqueous solution containing the desired stoichiometric ratio of the parent complexes, K₂PdCl₄ and K₂PdBr₄. Alternatively, they can be prepared directly by reacting PdCl₂ in a solution containing a specific ratio of KCl and KBr. The composition of the resulting solid solution will depend on the relative concentrations of the chloride and bromide ions in the solution.

A vibrational study using Infrared and Raman spectroscopy has confirmed the formation of a wide range of these solid solutions, with bromide content varying from 5% to 95%. nih.gov The systematic variation in the vibrational spectra across the series provides clear evidence for the incorporation of both chloride and bromide ions into the same square-planar [PdClₓBr₄₋ₓ]²⁻ anionic species within a continuous crystal lattice. nih.gov The preparation of such systems is analogous to the formation of solid solutions in simpler alkali halide systems, such as NaCl-KCl, where crystals of intermediate composition are grown from melts or solutions containing both components. msaweb.org

Structural Elucidation and Solid State Chemistry

Crystallography and Crystal Structure Analysis

Analysis of single crystals of potassium tetrabromopalladate(II) provides a precise understanding of its atomic arrangement, bond dimensions, and the coordination environment of the central palladium atom.

Potassium tetrabromopalladate(II) crystallizes in the tetragonal crystal system, a system characterized by three axes at right angles, two of which are equal in length (a = b ≠ c). wikipedia.org Specifically, it belongs to the P4/mmm space group, which is centrosymmetric and has the international number 123. wikipedia.org This high-symmetry space group dictates the specific positions of the potassium, palladium, and bromine atoms within the unit cell, leading to a well-defined and repeating three-dimensional lattice. The isostructural compound, potassium tetrachloropalladate(II) (K₂PdCl₄), also adopts this same crystal system and space group.

The precise determination of bond lengths within the K₂PdBr₄ crystal structure is fundamental to understanding its chemical nature. The palladium-bromine (Pd-Br) bond length is a critical parameter, and it has been determined to be 2.46 Å for all four equivalent bonds. wikipedia.org The potassium ions are coordinated to bromide ions, with the potassium-bromine (K-Br) bond length measured at 3.41 Å. wikipedia.org

These bond lengths are a function of the atomic radii and the nature of the chemical bonding within the crystal. The lattice parameters for the conventional unit cell further define the geometry.

Table 1: Lattice and Bonding Parameters for K₂PdBr₄

Parameter Value
Crystal System Tetragonal
Space Group P4/mmm
Lattice Parameter 'a' 7.43 Å wikipedia.org
Lattice Parameter 'c' 4.33 Å wikipedia.org
Pd-Br Bond Length 2.46 Å wikipedia.org

The palladium(II) ion in K₂PdBr₄ is central to the complex anion, [PdBr₄]²⁻. It exhibits a distinct coordination environment characterized by a square planar geometry. wikipedia.org The Pd²⁺ ion is bonded to four equivalent bromide ions, which lie in the same plane as the central atom. This arrangement is typical for d⁸ transition metal complexes, such as those of Palladium(II). The K⁺ cation, in turn, is situated in a body-centered cubic geometry, where it is bonded to eight equivalent bromide ions. wikipedia.org

The interatomic distances in the K₂PdBr₄ crystal are defined by the bond lengths and lattice parameters. The distance between the central palladium atom and each of the four bromine atoms is 2.46 Å. wikipedia.org The distance between each potassium ion and its eight neighboring bromine atoms is 3.41 Å. wikipedia.org

The high symmetry of the P4/mmm space group and the square planar coordination dictate the bond angles. The angles between adjacent Br-Pd-Br bonds are 90°, while the angle between opposite Br-Pd-Br bonds is 180°, defining the perfect square planar arrangement. The angles of the unit cell are all 90° (α = β = γ = 90.00°), consistent with the tetragonal system. wikipedia.org

Characterization of Related Solid Solutions

Potassium tetrabromopalladate(II) can form solid solutions with its chloride analogue, potassium tetrachloropalladate(II) (K₂PdCl₄), due to their identical crystal structures. These mixed-halide systems are of interest for studying the systematic changes in physical properties as a function of composition.

A solid solution of the type K₂PdBrₓCl₄₋ₓ can exist, where bromine atoms are substituted by chlorine atoms within the same crystal lattice. Both end-members of the series, K₂PdBr₄ (x=4) and K₂PdCl₄ (x=0), crystallize in the tetragonal P4/mmm space group, which is a prerequisite for the formation of a continuous solid solution. wikipedia.org

For ideal solid solutions, the lattice parameters are expected to vary linearly with the composition 'x' according to Vegard's Law. wikipedia.org As chlorine is smaller than bromine, the unit cell dimensions are expected to decrease as the concentration of chloride ions increases. Detailed experimental data for the intermediate compositions (where x is between 0 and 4) are not extensively reported, but the crystallographic data for the pure end-member compounds provide the boundary conditions for the series.

Table 2: Comparative Crystallographic Data for K₂PdCl₄ and K₂PdBr₄

Parameter K₂PdCl₄ (x=0) K₂PdBr₄ (x=4)
Crystal System Tetragonal Tetragonal wikipedia.org
Space Group P4/mmm P4/mmm wikipedia.org
Lattice Parameter 'a' 7.06 Å 7.43 Å wikipedia.org
Lattice Parameter 'c' 4.10 Å 4.33 Å wikipedia.org
Unit Cell Volume 204.04 ų 239.31 ų wikipedia.org

| Pd-Halide Bond Length | 2.32 Å (Pd-Cl) | 2.46 Å (Pd-Br) wikipedia.org |


Isostructural Relationships with Potassium Tetrachloropalladate(II)

The structural architecture of potassium tetrabromopalladate(II) (K₂PdBr₄) exhibits a close relationship with its chlorinated analogue, potassium tetrachloropalladate(II) (K₂PdCl₄). Both compounds are isostructural, meaning they share the same crystal structure type, including the same space group and atomic arrangement, with only minor variations in unit cell dimensions and bond lengths due to the differing sizes of the bromide and chloride ions.

Both K₂PdBr₄ and K₂PdCl₄ crystallize in the tetragonal system, specifically within the P4/mmm space group. materialsproject.orgmaterialsproject.org This structural arrangement is characterized by a square planar [PdX₄]²⁻ (where X is Br or Cl) anion. The palladium(II) cation is centrally located and bonded to four halide ligands. These planar anions are then stacked within the crystal lattice, with potassium cations situated between them, providing charge balance.

The primary structural difference between the two compounds lies in the dimensions of the unit cell and the palladium-halogen bond lengths. The larger ionic radius of the bromide ion compared to the chloride ion results in a larger unit cell volume for K₂PdBr₄. This expansion is also reflected in the longer Pd-Br bond lengths compared to the Pd-Cl bond lengths.

In K₂PdBr₄, the palladium(II) ion is bonded to four equivalent bromide ions in a square planar geometry, with all Pd-Br bond lengths being approximately 2.46 Å. materialsproject.org The potassium cations are coordinated to eight equivalent bromide ions in a body-centered cubic geometry, with K-Br bond lengths of about 3.41 Å. materialsproject.org

Similarly, in K₂PdCl₄, the palladium(II) ion is also in a square planar coordination with four equivalent chloride ions, but with shorter Pd-Cl bond lengths of approximately 2.32 Å. materialsproject.org The potassium cations are bonded to eight equivalent chloride ions, with K-Cl bond lengths of around 3.23 Å. materialsproject.org

The isostructural nature of these two compounds is a classic example of how the substitution of one halogen for another within the same group of the periodic table can lead to predictable changes in crystallographic parameters without altering the fundamental crystal structure. This relationship has been confirmed through various crystallographic studies. materialsproject.orgmaterialsproject.org

Table 1: Comparative Crystallographic Data for K₂PdBr₄ and K₂PdCl₄

ParameterPotassium tetrabromopalladate(II) (K₂PdBr₄)Potassium tetrachloropalladate(II) (K₂PdCl₄)
Crystal System TetragonalTetragonal materialsproject.orgwikipedia.org
Space Group P4/mmmP4/mmm materialsproject.orgwikipedia.org
Unit Cell Parameter a 7.32 Å (calculated)7.06 nm wikipedia.org
Unit Cell Parameter c 4.31 Å (calculated)0.410 nm wikipedia.org
Pd-X Bond Length 2.46 Å (Pd-Br) materialsproject.org2.32 Å (Pd-Cl) materialsproject.org
K-X Bond Length 3.41 Å (K-Br) materialsproject.org3.23 Å (K-Cl) materialsproject.org

List of Compounds Mentioned:

Potassium tetrabromopalladate(II)

Potassium tetrachloropalladate(II)

Spectroscopic Characterization and Electronic Structure

Vibrational Spectroscopy

The [PdBr₄]²⁻ anion, with a square-planar D₄ₕ symmetry, is the chromophore of interest. The vibrational modes of this anion can be analyzed through infrared (IR) and Raman spectroscopy. For a D₄ₕ molecule, the mutual exclusion principle applies, meaning that vibrations that are Raman active are IR inactive, and vice-versa.

Infrared spectroscopy probes the vibrational modes of a molecule that involve a change in the dipole moment. For the [PdBr₄]²⁻ anion, the IR active modes are primarily the asymmetric Pd-Br stretching and bending vibrations. Studies have recorded the IR spectra of powdered K₂PdBr₄ at room temperature. nih.gov The observed bands are characteristic of the square-planar palladium(II) bromide unit. While detailed spectra are complex, key absorptions corresponding to asymmetric stretching and deformation modes can be identified. nih.gov For instance, in related bromopalladate compounds, intense deformation modes are observed in the 140-178 cm⁻¹ wavenumber range. nih.gov

Table 1: Key Infrared (IR) Active Vibrational Modes for [PdBr₄]²⁻ (Note: Precise values can vary based on the cation and crystal packing. The data below is representative for the anion.)

Vibrational ModeSymmetryApproximate Wavenumber (cm⁻¹)Description
Asymmetric StretchEᵤ~200Asymmetric stretching of Pd-Br bonds
Out-of-plane BendA₂ᵤ-Bending of Br-Pd-Br out of the molecular plane
In-plane BendEᵤ-In-plane bending/scissoring of Br-Pd-Br

Data compiled from representative studies of [PdBr₄]²⁻ anions. nih.govresearchgate.net

Raman spectroscopy is complementary to IR spectroscopy, detecting vibrational modes that involve a change in the polarizability of the molecule. For the centrosymmetric [PdBr₄]²⁻ ion, the symmetric stretching modes are particularly strong in the Raman spectrum.

Vibrational spectra for K₂PdBr₄ have been recorded in the 30-700 cm⁻¹ range. nih.gov The Raman-active modes for the [PdBr₄]²⁻ anion include the symmetric Pd-Br stretch (ν₁), an in-plane symmetric stretch (ν₂), and an out-of-plane deformation. The most intense of these is typically the ν₁(A₁g) mode, which corresponds to the in-phase, symmetric stretching of all four Pd-Br bonds.

Table 2: Raman Active Vibrational Modes for [PdBr₄]²⁻ (Note: Data is representative for the anion.)

Vibrational ModeSymmetryApproximate Wavenumber (cm⁻¹)Description
Symmetric StretchA₁g~192"Breathing" mode, symmetric stretching of all Pd-Br bonds
Symmetric StretchB₁g~170Symmetric stretching of two trans Pd-Br bonds contracting while the other two expand
Out-of-plane BendB₂g~98Out-of-plane deformation of Br-Pd-Br angles

Data compiled from representative studies of [PdBr₄]²⁻ anions. researchgate.net

The vibrational frequencies of molecules can be calculated theoretically using computational methods such as Density Functional Theory (DFT). nih.gov This process involves first optimizing the molecular geometry to find the lowest energy structure. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.govarxiv.org For heavy elements like palladium, relativistic effects can be significant and may be incorporated into the calculations to improve accuracy. nih.gov

For the [PdBr₄]²⁻ anion, valence force field calculations, a classical theoretical approach, have been performed to analyze the vibrational spectra. nih.gov These calculations help in assigning the observed experimental bands to specific vibrational modes by modeling the forces between the atoms.

Comparing the theoretically calculated vibrational frequencies with the experimental data from IR and Raman spectroscopy is a crucial step in validating both the theoretical model and the experimental assignments. nih.gov Such comparisons have been carried out for K₂PdBr₄ and its related compounds. The results show good agreement, allowing for a confident characterization of the vibrational modes. For example, the calculations confirm the assignment of the most intense Raman peak to the symmetric Pd-Br stretch (A₁g) and the primary IR bands to asymmetric stretching and bending modes. nih.gov

Raman Spectroscopy and Normal Mode Analysis

Electronic Spectroscopy

Electronic spectroscopy, particularly on single crystals using polarized light, is a powerful tool for elucidating the electronic structure of the [PdBr₄]²⁻ ion. The spectra reveal d-d transitions, which are typically weak, and more intense charge-transfer bands.

The polarized absorption spectra of single crystals of K₂PdBr₄ have been recorded at both room temperature and cryogenic temperatures (15 K). acs.org These studies provide detailed information on the energies and symmetries of the excited electronic states.

At 15 K, significant vibrational fine structure is resolved, particularly in the d-d transition region. The spectrum reveals several spin-allowed d-d transitions. The ¹A₂g and ¹E_g states are assigned at 20,200 cm⁻¹ and 21,700 cm⁻¹, respectively. The ¹A₂g peak exhibits much stronger vibrational structure at this low temperature. This vibrational progression is attributed to the coupling of the electronic transition with the symmetric stretching mode (A₁g) of the [PdBr₄]²⁻ ion in the excited state.

Weak spin-forbidden bands are also observed in both polarizations. Furthermore, intense bands at higher energies are assigned to ligand-to-metal charge-transfer (LMCT) transitions. A surprisingly low-intensity charge-transfer band (¹A₂ᵤ ← ¹A₁g) is observed at 30,900 cm⁻¹. Two weaker, forbidden charge-transfer transitions are also reported at approximately 37,000 and 43,200 cm⁻¹.

Table 3: Electronic Transitions in K₂PdBr₄ from Polarized Crystal Spectra

Transition AssignmentEnergy (cm⁻¹) at 15 KType
¹A₂g ← ¹A₁g20,200d-d (spin-allowed)
¹E_g ← ¹A₁g21,700d-d (spin-allowed)
¹A₂ᵤ ← ¹A₁g30,900LMCT (charge-transfer)
Forbidden Charge Transfer37,000LMCT (charge-transfer)
Forbidden Charge Transfer43,200LMCT (charge-transfer)

Data sourced from Rush, R. M., Martin, D. S., & LeGrand, R. G. (1975). acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of Potassium tetrabromopalladate(II) primarily concerns the potassium nucleus, as palladium isotopes are not typically studied with NMR, and bromine isotopes present significant challenges. Potassium has three NMR-active isotopes: ³⁹K, ⁴⁰K, and ⁴¹K. huji.ac.il All three are quadrupolar nuclei, which means they have a non-spherical nuclear charge distribution, leading to broad resonance lines in asymmetric electronic environments. huji.ac.il

³⁹K is generally the preferred nucleus for potassium NMR studies despite its low intrinsic sensitivity because it has a high natural abundance and provides sharper signals compared to ⁴¹K. huji.ac.il ⁴⁰K yields sharper lines than ³⁹K but has very low natural abundance and is radioactive, limiting its use. huji.ac.il Due to the broad signals, potassium NMR is most often employed to study ion binding in aqueous solutions by measuring relaxation rates, rather than for detailed structural analysis via chemical shifts. huji.ac.il

Properties of NMR-Active Potassium Isotopes

Property³⁹K⁴⁰K⁴¹K
Spin (I)3/243/2
Natural Abundance (%)93.25810.01176.7302
NatureQuadrupolarQuadrupolarQuadrupolar

Data sourced from the University of Warwick NMR service. huji.ac.il

Electron Spin Resonance (ESR) Spectroscopy in Doped Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org The palladium(II) ion in the [PdBr₄]²⁻ complex has a d⁸ electronic configuration. In a square-planar geometry, these electrons are paired in the lower energy d-orbitals, resulting in a diamagnetic ground state (S=0). Consequently, pure, stoichiometric Potassium tetrabromopalladate(II) is ESR-silent.

However, ESR spectroscopy becomes a powerful tool for studying this compound when it is intentionally doped with paramagnetic centers or when defects are introduced, for instance, through irradiation. wikipedia.orgnih.gov If K₂PdBr₄ is doped with a paramagnetic metal ion (e.g., Cu²⁺ or a different transition metal with unpaired electrons), the resulting ESR spectrum can provide detailed information about the electronic structure of the dopant ion and its local environment within the host lattice. The analysis of the g-factor and hyperfine coupling constants in the ESR spectrum reveals insights into the site symmetry of the paramagnetic species and the nature of the chemical bonding between the dopant and the surrounding bromide ligands. lsu.edu

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of transition metal complexes due to its balance of computational cost and accuracy.

Geometry Optimization and Electronic Structure of [PdBr₄]²⁻

Theoretical calculations confirm that the [PdBr₄]²⁻ anion adopts a square planar geometry. researchgate.netdoi.or.krdoubtnut.comdoubtnut.com This is a common coordination geometry for palladium(II) complexes. DFT calculations have been used to determine the equilibrium bond distance between palladium and bromine. At the DFT level, the Pd-Br bond distance in the optimized square planar [PdBr₄]²⁻ complex is calculated to be 2.476 Å. researchgate.netdoi.or.krresearchgate.net The hybridization of the Pd²⁺ ion in this square planar complex is determined to be dsp². doubtnut.com

The electronic structure of the complex is crucial for understanding its chemical behavior. The interaction between the bromine ligands and the palladium center involves charge transfer. Being more electronegative, the bromine atoms gain electrons from the surrounding palladium atoms. rsc.org

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, in conjunction with theoretical calculations, provides insight into the bonding and structure of molecules. While detailed vibrational frequency calculations and assignments specifically for [PdBr₄]²⁻ are not extensively detailed in the provided search results, the general approach involves using DFT methods to compute the harmonic vibrations. mdpi.com These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes to specific types of molecular motion, such as stretching and bending of the Pd-Br bonds. researchgate.netdergipark.org.tr For similar palladium complexes, it has been shown that the B3LYP functional can provide results that are in good agreement with experimental values, sometimes without the need for scale factors. nih.gov

Dissociation Energies of [PdBr₄]²⁻

The stability of the [PdBr₄]²⁻ complex can be quantified by its dissociation energy. DFT calculations have been employed to determine the energy required to break one of the Pd-Br bonds, leading to the dissociation reaction: [PdBr₄]²⁻ → [PdBr₃]⁻ + Br⁻. The dissociation energy for this process has been calculated at the DFT level to be 5.57 eV. researchgate.netdoi.or.krresearchgate.net

Calculated Dissociation Energies for [MX₄]²⁻ Complexes
ComplexDissociation Energy (eV)
[NiCl₄]²⁻4.73
[NiBr₄]²⁻4.89
[PdCl₄]²⁻4.93
[PdBr₄]²⁻5.57
[PtCl₄]²⁻5.44
[PtBr₄]²⁻5.87

Potential Energy Curves and Geometrical Structure Variations

The process of bond dissociation can be visualized through potential energy curves, which plot the energy of the system as a function of the distance between the dissociating fragments. For the dissociation of [PdBr₄]²⁻ into [PdBr₃]⁻ and Br⁻, ab initio and DFT methods have been used to calculate these curves. researchgate.netdoi.or.kr As the distance between the palladium atom and the leaving bromide ion increases, the geometry of the remaining [PdBr₃]⁻ fragment adjusts. Specifically, the Pd-Br bond trans to the departing bromide ion shortens more than the two cis Pd-Br bonds. researchgate.netdoi.or.kr

Theoretical Studies on Photodissociation Pathways

Photodissociation studies investigate how molecules break apart upon absorbing light. For related palladium complexes, theoretical calculations have been used to map out the potential energy curves of excited states to understand the mechanism of photodissociation. researchgate.net The general methodology involves exciting the molecule to a higher electronic state and then following the subsequent bond elongation and fragmentation. researchgate.netuni-wuerzburg.de While specific studies on the photodissociation pathways of [PdBr₄]²⁻ were not found, the techniques used for other halogen-containing compounds, such as investigating the kinetic energy distribution of the fragments, are applicable. uni-wuerzburg.denih.govuchicago.edu Such studies can reveal whether dissociation occurs from singlet or triplet states and the mechanism of the process. nih.gov

Computational Approaches for Molecular Interactions

Theoretical and computational chemistry provides powerful tools to investigate the molecular interactions of potassium tetrabromopalladate(II) (K₂PdBr₄) at an atomic level. These methods offer insights into the electronic structure, bonding, and non-covalent interactions that govern the compound's properties and behavior. Computational approaches such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in understanding these complex interactions.

DFT has been a primary method for studying the properties of the tetrabromopalladate(II) anion, [PdBr₄]²⁻. A notable theoretical investigation focused on the vibrational frequencies of the [PdBr₄]²⁻ ion, employing the Becke-3-Lee-Yang-Parr (B3LYP) exchange-correlation functional combined with the LanL2DZ basis set. This level of theory is well-suited for transition metal complexes, providing a balance between computational cost and accuracy. The calculations were performed assuming a square planar (D₄h) symmetry for the anion.

The primary goal of such DFT studies is to calculate the normal modes of vibration and their corresponding frequencies. These theoretical vibrational spectra, including infrared (IR) intensities and Raman activities, can then be compared with experimental data to validate the computational model and provide a detailed assignment of the observed spectral bands.

While DFT is excellent for studying the properties of isolated or small clusters of molecules, molecular dynamics (MD) simulations are employed to understand the behavior of K₂PdBr₄ in a condensed phase, such as in solution or in its crystalline state. MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters that describe the potential energy of the system.

For ionic compounds like potassium tetrabromopalladate(II), the force field would need to accurately describe the interactions between the potassium (K⁺) cations, the [PdBr₄]²⁻ anions, and any solvent molecules present. Developing a specific and accurate force field for a particular compound can be a complex process. It often involves fitting parameters to reproduce experimental data or results from high-level quantum mechanical calculations. While general force fields like AMBER, CHARMM, and OPLS exist, their applicability to heavy metal complexes like tetrabromopalladate(II) may be limited without specific parameterization.

Ab initio molecular dynamics (AIMD) is a more computationally intensive approach that circumvents the need for a pre-defined force field by calculating the forces on the atoms "on the fly" using quantum mechanical methods, typically DFT. This method can provide a more accurate description of molecular interactions, especially in systems where bond breaking and formation or significant electronic polarization occur. However, due to its high computational demand, AIMD is usually limited to smaller systems and shorter simulation times compared to classical MD.

Detailed Research Findings

A key finding from the DFT study on the [PdBr₄]²⁻ anion is the theoretical calculation of its vibrational frequencies. The use of the B3LYP functional with the LanL2DZ basis set has been shown to provide results that are in good agreement with experimental vibrational spectra for similar transition metal complexes.

The table below presents the theoretically calculated vibrational modes for the [PdBr₄]²⁻ anion based on the D₄h point group.

Symmetry Vibrational Mode Activity
A₁gν(Pd-Br) symmetric stretchRaman
B₁gν(Pd-Br) symmetric stretchRaman
B₂gδ(Br-Pd-Br) in-plane bendRaman
A₂uδ(Br-Pd-Br) out-of-plane bendIR
B₂uout-of-plane wagInactive
Eᵤν(Pd-Br) asymmetric stretchIR
Eᵤδ(Br-Pd-Br) in-plane bendIR

Further computational studies could focus on the interaction energies between the K⁺ and [PdBr₄]²⁻ ions in the crystal lattice to understand the forces holding the crystal structure together. In solution, simulations could reveal the hydration structure around the ions, providing insights into the solvation process and the stability of the complex in an aqueous environment.

Reactivity and Reaction Mechanisms

Ligand Exchange Reactions Involving Bromide

Ligand substitution reactions are fundamental to the chemistry of square planar complexes like [PdBr₄]²⁻. These reactions generally proceed via an associative mechanism, which involves the formation of a five-coordinate intermediate or transition state. The entering ligand attacks the metal center, leading to a transient species before the leaving group departs.

Thermal Decomposition Studies and Thermogravimetry

The thermal stability and decomposition pathway of potassium tetrabromopalladate(II) are critical parameters for its application in high-temperature synthesis, such as the formation of palladium-based materials. Thermogravimetric analysis (TGA) provides insights into the temperature-dependent mass loss of the compound, revealing the stages of its decomposition.

While a specific TGA curve for K₂[PdBr₄] is not widely published, the thermal decomposition of related potassium salts and palladium complexes has been studied. For instance, the thermal decomposition of various metal acetates and potassium permanganate (B83412) has been investigated to determine their kinetic parameters and decomposition products. jcsp.org.pkrsc.org

The atmosphere under which thermal decomposition occurs significantly influences the final products. In an inert atmosphere, such as nitrogen or argon, the thermolysis of K₂[PdBr₄] is expected to lead to the formation of palladium metal and potassium bromide. The decomposition would proceed through the loss of bromine.

In a reducing atmosphere, such as hydrogen, the decomposition to metallic palladium is facilitated at lower temperatures. The hydrogen gas can actively participate in the reduction of palladium(II) to its elemental form.

The controlled thermal decomposition of potassium tetrabromopalladate(II) is a viable method for the synthesis of palladium metal powders. The characteristics of the resulting powder, such as particle size and morphology, are dependent on the decomposition conditions, including temperature, heating rate, and the surrounding atmosphere. This method is utilized in materials science for creating palladium-based catalysts and other advanced materials.

Redox Chemistry of Palladium(II) Complexes

The redox chemistry of palladium complexes is central to their widespread use in catalysis, particularly in cross-coupling reactions. The ability of palladium to cycle between the 0, +2, and sometimes +4 oxidation states is key to these catalytic cycles. The [PdBr₄]²⁻ complex features palladium in the +2 oxidation state with a d⁸ electron configuration, making it a low-spin, square planar complex. doubtnut.com

Formation of Coordination Cages

In the field of supramolecular chemistry, potassium tetrabromopalladate(II) has been identified as a useful precursor for the synthesis of coordination cages. These are discrete, self-assembled, multi-component structures held together by coordination bonds.

Specifically, potassium tetrabromopalladate(II) may be used in conjunction with other palladium sources and organic ligands to construct complex architectures like Pd₆L₄-type neutral coordination cages. In these syntheses, the [PdBr₄]²⁻ complex can serve as a source of palladium(II) ions that are then coordinated by carefully designed organic ligands, leading to the spontaneous formation of well-defined, cage-like structures. The lability of the bromide ligands facilitates their replacement by the donor atoms of the organic linkers, driving the self-assembly process.

Catalytic Applications and Mechanistic Insights

Precursor in Palladium-Based Catalysis

In most palladium-catalyzed cross-coupling reactions, the active catalyst is a palladium(0) complex. Palladium(II) compounds, such as potassium tetrabromopalladate(II), are frequently used as catalyst precursors because they are generally more stable to air and moisture than their Pd(0) counterparts. The Pd(II) precursor is reduced to the active Pd(0) species under the reaction conditions. This reduction can be facilitated by various reagents present in the reaction mixture, such as phosphines, amines, or the solvent itself.

The general catalytic cycle for many palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation (for cross-coupling): A second organic group (R') is transferred from an organometallic reagent (e.g., an organoboron compound) to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic groups (R and R') on the Pd(II) center couple and are eliminated from the metal, forming a new carbon-carbon bond and regenerating the catalytically active Pd(0) species.

The ability of K₂PdBr₄ to readily participate in this initial reduction step makes it a versatile starting material for numerous catalytic processes.

**7.2. Applications in Cross-Coupling Reactions

Potassium tetrabromopalladate(II) serves as a precursor in several pivotal carbon-carbon bond-forming reactions.

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryls, vinylarenes, and polyolefins by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org The reaction is catalyzed by a palladium(0) complex, which can be generated from a Pd(II) precursor like K₂PdBr₄. The mechanism requires a base to activate the organoboron reagent for the transmetalation step. organic-chemistry.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron byproducts. organic-chemistry.org

While specific studies exhaustively detailing K₂PdBr₄ are limited, the performance of similar Pd(II) precursors like palladium(II) chloride in conjunction with various ligands illustrates the reaction's scope. For instance, the coupling of potassium alkenyltrifluoroborates with aryl halides is efficiently catalyzed by palladium complexes, demonstrating stereospecific conversion with good to excellent yields across a range of substrates. organic-chemistry.org

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. mdpi.com This reaction was one of the first to demonstrate a catalytic cycle involving Pd(0) and Pd(II) intermediates. mdpi.com The process typically involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the Pd-carbon bond, and subsequent beta-hydride elimination to release the product and a palladium-hydride species, which is then converted back to Pd(0) by a base. nih.gov

Catalytic systems for the Heck reaction often use stable Pd(II) salts as precursors, which are reduced in situ. The reaction conditions, including the choice of base, solvent, and ligands, significantly influence the reaction's efficiency and selectivity. nih.gov

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is widely used for the synthesis of substituted alkynes and conjugated enynes. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgresearchgate.net The palladium catalyst, which can be derived from a K₂PdBr₄ precursor, facilitates the oxidative addition of the halide. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. researchgate.net The final reductive elimination step yields the coupled product and regenerates the Pd(0) catalyst. The reaction can be performed under mild conditions and has broad applications in pharmaceuticals and materials science. wikipedia.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically by coupling amines with aryl halides or pseudohalides. wikipedia.orgresearchgate.net This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, providing a powerful alternative to traditional methods. wikipedia.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to a Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov While potassium tetrabromopalladate(II) is a versatile palladium precursor, its specific application in Buchwald-Hartwig amination is less documented compared to its role in C-C coupling reactions. However, as a stable Pd(II) source, it could theoretically serve as a precursor to the active Pd(0) catalyst required for the amination cycle, typically in the presence of specialized phosphine (B1218219) ligands that are crucial for the reaction's success. researchgate.net

Catalysis in Polymer Synthesis

Palladium catalysts derived from precursors like potassium tetrabromopalladate(II) are instrumental in the synthesis of various polymers. One notable application is in the creation of semiconducting metal-containing polymers. For instance, K₂PdBr₄ has been used in the synthesis of polymers with a polypyrrole backbone, where the structure is designed to have a nearly planar conformation. nih.gov

Another significant area is the alternating copolymerization of carbon monoxide (CO) with olefins, such as ethylene (B1197577), to produce polyketones. researchgate.net This reaction is catalyzed by transition metal complexes, with palladium-based systems being particularly effective. The resulting polyketones are valuable thermoplastics with unique chemical and physical properties. The catalytic cycle for this polymerization involves the insertion of both CO and the olefin into the growing polymer chain at the palladium center. The properties of the final polyketone can be fine-tuned by selecting the appropriate catalyst and olefin comonomer. researchgate.net

Synthesis of Semiconducting Metal-Containing Polymers

Potassium tetrabromopalladate(II), and its chloro-analogue potassium tetrachloropalladate(II), are utilized as precursors in the synthesis of semiconducting metal-containing polymers. chemimpex.comsigmaaldrich.com These materials are of significant interest due to their unique electronic and optical properties, finding applications in fields like electronics and photonics. chemimpex.com The palladium source is crucial in creating polymer-supported catalysts and functional nanomaterials. researchgate.net

The process often involves the polymerization of monomers in the presence of a palladium catalyst, which can be generated in situ from K₂PdBr₄. This approach allows for the creation of various polymeric materials, including those with high surface areas and thermal stability, suitable for catalytic applications. researchgate.net For instance, palladium catalysts are integral to Stille and Suzuki coupling reactions, which are powerful methods for forming the carbon-carbon bonds that constitute the backbone of many conjugated polymers. researchgate.netnih.gov The resulting polymers, such as diketopyrrolopyrrole (DPP)-based polymers, exhibit semiconducting properties that are highly dependent on the planarity and intermolecular interactions of the polymer chains, factors influenced by the synthetic methodology. chalmers.se

Table 1: Examples of Palladium-Catalyzed Polymer Synthesis

Polymer Type Catalytic Method Monomers Resulting Property
Diketopyrrolopyrrole (DPP) Polymer Stille Coupling Bis(trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene and dibromo-substituted DPP Semiconducting D-A copolymer chalmers.se
Porous Organic Polymer Sonogashira–Hagihara Reaction Salen-palladium building units High surface area, robust catalyst support researchgate.net

Creation of Polypyrrole Polymers

Potassium tetrabromopalladate(II) is a precursor for catalysts used in creating specialized polypyrrole (PPy) polymers. chemimpex.comsigmaaldrich.com Polypyrrole is a well-known conducting polymer with applications ranging from antistatic coatings to biomedical devices, valued for its electrical conductivity, stability, and biocompatibility. nih.govresearchgate.net The synthesis of PPy is typically achieved through the chemical or electrochemical oxidative polymerization of the pyrrole (B145914) monomer. nih.govresearchgate.netyoutube.com

While common oxidants like ferric chloride (FeCl₃) are widely used, palladium catalysts derived from precursors such as K₂PdBr₄ or K₂PdCl₄ can influence the final properties of the polymer. nih.govyoutube.com Specifically, the use of such palladium compounds has been noted in the synthesis of semiconducting polymers where the polypyrrole backbone achieves a nearly planar conformation with a minimum conformational energy. sigmaaldrich.com This planarity is crucial for enhancing the electrical conductivity and other electronic properties of the material. The synthesis can be performed under various conditions, and the choice of oxidant and additives, like surfactants, can be tailored to achieve the desired morphology and yield. youtube.com

Table 2: Common Methods for Polypyrrole Synthesis

Synthesis Method Oxidant/Catalyst System Key Features
Chemical Oxidative Polymerization Ferric chloride (FeCl₃) in aqueous media Simple, cost-effective, produces black PPy products. nih.govyoutube.com
Surfactant-Assisted Polymerization FeCl₃ with Sodium dodecyl sulfate (B86663) (SDS) Controls particle morphology and improves product properties. youtube.com

Hydrogenation Processes

Potassium tetrabromopalladate(II) is an effective precursor for preparing palladium-based catalysts used in hydrogenation reactions. chemimpex.com Catalytic hydrogenation is a fundamental chemical process for reducing unsaturated compounds, such as alkenes and alkynes, to saturated alkanes by adding hydrogen (H₂). masterorganicchemistry.comlibretexts.org Palladium is one of the most common and efficient metals for this transformation. libretexts.org

Catalysts derived from K₂PdBr₄ are typically heterogeneous, meaning they exist in a different phase from the reactants, often as finely divided palladium metal supported on a high-surface-area material like activated carbon (Pd/C). masterorganicchemistry.comlibretexts.org The precursor, K₂PdBr₄, is reduced to form active palladium(0) nanoparticles that serve as the catalytic sites. chemimpex.comsigmaaldrich.com

These palladium catalysts are highly effective for the hydrogenation of carbon-carbon double and triple bonds. libretexts.org A key application is the selective semi-hydrogenation of alkynes to cis-alkenes, a crucial step in many industrial syntheses. acs.org By using a "poisoned" or deactivated palladium catalyst, such as Lindlar's catalyst, the reaction can be stopped at the alkene stage without further reduction to the alkane. libretexts.org This selectivity arises because alkynes adsorb more strongly to the catalyst surface than alkenes, allowing for their preferential reduction. libretexts.org

Table 3: Overview of Palladium-Catalyzed Hydrogenation

Reaction Type Substrate Product Catalyst System Key Characteristic
Full Hydrogenation Alkene Alkane Pd/C, PtO₂ High efficiency for saturating double bonds. masterorganicchemistry.comlibretexts.org
Semi-hydrogenation Alkyne cis-Alkene Lindlar Catalyst (Pd/CaCO₃, poisoned) Stereoselective syn-addition of hydrogen. libretexts.orgacs.org

Mechanistic Investigations of Catalytic Cycles

The catalytic activity of systems derived from potassium tetrabromopalladate(II) is understood through the study of catalytic cycles. For many palladium-catalyzed reactions, including hydrogenation and cross-coupling, the active catalyst is a palladium(0) species, which must first be generated from the Pd(II) precursor, K₂PdBr₄. masterorganicchemistry.comacs.org

A general mechanistic cycle for the hydrogenation of an alkene on a heterogeneous palladium surface, generated from a precursor like K₂PdBr₄, involves several key steps: masterorganicchemistry.comlibretexts.org

Oxidative Addition: The catalytic cycle often begins with the reaction of the palladium(0) center with hydrogen gas (H₂). The H-H bond is broken, and two hydrogen atoms bind to the palladium, oxidizing it from Pd(0) to a Pd(II) hydride species (H-Pd-H). masterorganicchemistry.com

Alkene Coordination: The alkene substrate coordinates to the palladium center. libretexts.org In heterogeneous catalysis, this involves the adsorption of the alkene onto the metal surface, interacting with the catalyst's vacant orbitals. libretexts.org

Migratory Insertion (Carbopalladation): One of the hydride ligands on the palladium migrates to one of the carbon atoms of the coordinated alkene. This step forms a new carbon-hydrogen bond and a carbon-palladium sigma bond. masterorganicchemistry.com

Reductive Elimination: The second hydride ligand transfers to the other carbon atom of the original double bond, forming the second new C-H bond and the final alkane product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The product alkane diffuses away from the catalyst surface. masterorganicchemistry.comlibretexts.org

This cycle illustrates how a small amount of catalyst can convert a large quantity of substrate. Mechanistic studies, often employing kinetic analysis and spectroscopy, are crucial for understanding catalyst behavior, selectivity, and for developing more efficient catalytic systems. acs.orgresearchgate.net For instance, in transfer hydrogenation, the mechanism involves a hydrogen donor coordinating to the palladium complex before hydrogen transfer occurs. acs.org

Applications in Materials Science

Precursor for Palladium Nanoparticles

Potassium tetrabromopalladate(II) is utilized as a precursor for the synthesis of palladium (Pd) nanoparticles. chemimpex.com These nanoparticles are of significant interest in materials science and catalysis due to their high surface-area-to-volume ratio and distinct electronic properties. The synthesis process typically involves the reduction of the palladium(II) in the K₂PdBr₄ complex to zerovalent palladium (Pd(0)), which then nucleates and grows into nanoparticles.

Various methods can be employed for this reduction, including the polyol method, where a diol such as ethylene (B1197577) glycol acts as both the solvent and the reducing agent. researchgate.netresearchgate.net The size, shape, and degree of dispersion of the resulting palladium nanoparticles can be controlled by adjusting reaction parameters like temperature, precursor concentration, and the presence of stabilizing agents. researchgate.net For instance, the use of capping agents like polyvinylpyrrolidone (B124986) (PVP) can prevent the agglomeration of nanoparticles, leading to stable, well-dispersed colloidal solutions. researchgate.netresearchgate.net

The analogous chloro-complex, potassium tetrachloropalladate(II) (K₂PdCl₄), is also widely used for generating palladium nanoparticles. fishersci.besamaterials.com Research on K₂PdCl₄ has shown that the morphology of the nanoparticles can be controlled, with spherical and polyhedral shapes being achievable. researchgate.net The choice of precursor, whether the bromo or chloro complex, can influence the resulting nanoparticle characteristics and their subsequent catalytic activity.

Table 1: Examples of Palladium Nanoparticle Synthesis using Palladate Precursors

PrecursorReducing AgentStabilizer/Capping AgentResulting Nanoparticle CharacteristicsReference
K₂PdCl₄Ethylene GlycolPolyvinylpyrrolidone (PVP)Spherical, average size 7.5 nm researchgate.net
K₂PdCl₄Ethylene GlycolPVP and Cetyl trimethyl ammonium (B1175870) bromide (CTAB)Polyhedral, average size 6.3-8.4 nm researchgate.net
K₂PdCl₄Sodium BorohydrideL-lysineSupported on γ-Al₂O₃ nih.gov

This table is based on data for the analogous chloro-complex, illustrating common synthesis strategies likely applicable to the bromo-complex.

The synthesized palladium nanoparticles find applications in catalysis, such as in cross-coupling reactions and reduction reactions, due to their high catalytic efficiency. chemimpex.comfao.org

Synthesis of Coordination Polymers

Potassium tetrabromopalladate(II) can be used in the synthesis of coordination polymers, which are materials constructed from metal ions or clusters linked by organic ligands. nd.edu These materials are of interest for their diverse structures and potential applications in areas like catalysis, gas storage, and molecular sensing. researchgate.netmdpi.com

The general principle involves reacting the palladium salt with a suitable organic linker molecule. The geometry and coordination preferences of both the metal center and the linker dictate the final structure of the polymer, which can range from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) frameworks. nd.edumdpi.com

While specific examples detailing the use of K₂PdBr₄ in coordination polymer synthesis are not as prevalent in the provided search results as for other metal salts, the principles of coordination chemistry suggest its viability. For instance, studies on other potassium salts and metal complexes demonstrate the formation of coordination polymers with various dimensionalities. nd.edumdpi.com The synthesis often involves solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. mdpi.com The resulting coordination polymers can exhibit interesting properties, such as luminescence, which was observed in polyoxometalate-based coordination polymers. nih.gov

Development of Advanced Materials

The use of potassium tetrabromopalladate(II) extends to the development of a broader range of advanced materials. Its role as a palladium source is crucial in creating materials with specific electronic, optical, or catalytic properties. chemimpex.com

One significant area is the synthesis of semiconducting metal-containing polymers. thermofisher.com The incorporation of palladium into a polymer backbone can significantly alter its electronic properties, making it suitable for applications in electronics. For example, its chloro-analogue, K₂PdCl₄, is used to synthesize semiconducting polymers where the polypyrrole backbone has a nearly planar conformation. samaterials.comthermofisher.com

Furthermore, palladium-containing materials are investigated for their potential in energy storage and conversion. For instance, advanced functional materials for potassium-ion batteries (PIBs) are being developed, including metal-organic frameworks (MOFs) and other coordination compounds. oaepublish.com While not directly mentioning K₂PdBr₄, the exploration of potassium-containing and palladium-based materials highlights a relevant area of research. oaepublish.com The structural and electronic properties of materials like K₂PdBr₄ are studied using computational methods, such as density functional theory, to predict their stability and potential for applications in energy harvesting. researchgate.net

Electrochemical Applications

Development of Sensors and Batteries

While direct application of potassium tetrabromopalladate(II) as a primary active material in commercial sensors and batteries is not widespread, its significance lies in its role as a precursor for creating materials with desirable electrochemical properties.

Sensors:

Potassium tetrabromopalladate(II) is utilized in the synthesis of palladium nanoparticles, which are then employed in the fabrication of electrochemical sensors. chemimpex.com These nanoparticles exhibit excellent conductivity and stability, making them suitable for detecting various analytes. chemimpex.com The process typically involves the reduction of the Pd(II) in K₂PdBr₄ to form metallic palladium nanoparticles, which are then integrated into sensor electrodes. These sensors can be used for environmental monitoring and in the analysis of pharmaceutical compounds. mdpi.comnih.gov For instance, screen-printed electrodes modified with nanomaterials derived from precursors like K₂PdBr₄ are developed for sensitive and selective voltammetric analysis. mdpi.commdpi.com The general principle involves the analyte interacting with the modified electrode surface, causing a measurable change in the electrochemical signal, such as current or potential.

The compound is also used in the synthesis of semiconducting metal-containing polymers. thermofisher.com These polymers, which can be derived from K₂PdBr₄, possess unique electronic properties that are harnessed in the development of advanced electronic components and sensors. chemimpex.com

Interactive Table: Examples of Sensor Development Utilizing Palladium-Based Materials

Sensor TypeAnalyte DetectedRole of Palladium-based MaterialReference
Voltammetric SensorPainkillers in waterElectrode surface modification for enhanced electrocatalytic activity mdpi.com
Electrochemical SensorAnticancer drug (5-fluorouracil)Nanoparticle-modified electrode to improve electrochemical response nih.gov
Voltammetric SensorNitrobenzene in waterCarbon dots functionalized to promote electron transfer for detection uniroma1.it

Batteries:

In the realm of energy storage, the focus is more on potassium-ion batteries (KIBs) in general, due to the abundance and low cost of potassium. researchgate.netelsevierpure.com While K₂PdBr₄ is not a common electrode material itself, research into inorganic cathode materials for KIBs is an active area. researchgate.net This research explores various potassium-containing compounds for their potential in high-performance batteries. google.com The development of KIBs faces challenges such as the large atomic radius of the potassium ion, which can affect the cycle life of the battery. researchgate.net Both inorganic and organic electrode materials are being investigated to overcome these limitations. researchgate.net

Electron Transfer Processes

The electrochemical behavior of potassium tetrabromopalladate(II) is fundamentally governed by electron transfer processes involving the square planar [PdBr₄]²⁻ complex. doubtnut.combartleby.com

The mechanism of electron transfer in coordination complexes can be broadly categorized into two types: inner-sphere and outer-sphere electron transfer. libretexts.org

Outer-Sphere Electron Transfer: This process occurs when the coordination shells of the reactants remain intact, and the electron tunnels through space from the reductant to the oxidant. libretexts.orgwikipedia.orgyoutube.com The rate of this process is influenced by the reorganization energy of the reactants and the solvent, as described by Marcus Theory. libretexts.orgyoutube.com Given that the [PdBr₄]²⁻ complex is relatively inert to substitution, it is likely to participate in outer-sphere electron transfer reactions. libretexts.org The kinetics of such reactions can be very fast, sometimes approaching diffusion-controlled limits. brandeis.edu

Inner-Sphere Electron Transfer: This mechanism involves the formation of a chemical bridge between the two metal centers, facilitating the electron transfer. This requires at least one of the complexes to be labile, allowing a ligand to be shared. libretexts.org

The [PdBr₄]²⁻ anion has a square planar geometry and is a low-spin d⁸ complex. bartleby.com Changes in the oxidation state of the palladium center from Pd(II) to Pd(III) or Pd(IV) would involve alterations in the metal-ligand bond lengths, which is a key factor in the kinetics of electron transfer. davuniversity.org Studies on the electron transfer kinetics of similar complexes, like those of iridium and ruthenium, provide insights into the factors governing these processes, such as the role of the solvent and the electronic structure of the complex. brandeis.edunih.gov The polarized crystal spectra of K₂PdBr₄ have been studied, providing information on the electronic transitions within the complex, which are fundamental to understanding its redox behavior. osti.gov

Interactive Table: Comparison of Electron Transfer Mechanisms

MechanismKey FeatureRequirement for [PdBr₄]²⁻Probable Role
Outer-SphereElectron tunneling between separate coordination spheres. wikipedia.orgNo ligand substitution required. libretexts.orgLikely mechanism due to the inertness of the complex. libretexts.org
Inner-SphereElectron transfer via a bridging ligand. libretexts.orgRequires a labile ligand to form a bridge.Less likely unless specific reaction conditions promote ligand substitution.

Electrochemical Nitrogen Reduction (indirect relevance via K⁺ ions)

While potassium tetrabromopalladate(II) is not directly used as a catalyst for the electrochemical nitrogen reduction reaction (NRR), the potassium ions (K⁺) from the compound can play an indirect but significant role in this process. The goal of electrochemical NRR is the synthesis of ammonia (B1221849) (NH₃) from nitrogen gas at ambient conditions, offering a more sustainable alternative to the industrial Haber-Bosch process. wikipedia.org

Research has shown that the presence of K⁺ ions can promote the electrochemical reduction of nitrogen on certain catalyst surfaces, such as gold nanoparticles. wikipedia.org The mechanism behind this promotion involves a few key aspects:

Suppression of Hydrogen Evolution Reaction (HER): In aqueous electrolytes, the HER is a major competing reaction that lowers the efficiency of NRR. The positively charged potassium ions can form a layer near the catalyst surface, which repels hydronium ions (H₃O⁺) and thus suppresses the unwanted HER. youtube.com

Polarization of N₂: The K⁺ ions can interact with the adsorbed dinitrogen (N₂) molecules on the catalyst surface. This interaction can polarize the N-N triple bond, making it more susceptible to reduction to ammonia. wikipedia.org

This promotional effect of potassium ions highlights an important consideration in the design of catalytic systems for electrochemical ammonia synthesis.

Environmental Chemistry and Remediation

Pollutant Degradation Studies

While palladium compounds, in general, serve as catalysts in the degradation of various organic and inorganic pollutants, specific research detailing the role of potassium tetrabromopalladate(II) is limited. It is plausible that this compound could serve as a precursor for the synthesis of palladium nanoparticles, which are known to be catalytically active in pollutant degradation. The general mechanism would likely involve the in-situ or ex-situ reduction of the Pd(II) in the potassium tetrabromopalladate(II) complex to catalytically active Pd(0) nanoparticles.

These nanoparticles could then participate in various degradation pathways, including:

Catalytic hydrogenation: Accelerating the reaction of hydrogen with pollutants, such as chlorinated organic compounds, to less toxic products.

Catalytic oxidation: Promoting the oxidation of pollutants, often in the presence of an oxidizing agent.

Reductive dehalogenation: The removal of halogen atoms from halogenated pollutants, which is a critical step in their detoxification.

Without specific research data, a detailed table of pollutants degraded by potassium tetrabromopalladate(II) and the corresponding research findings cannot be provided.

Remediation Processes

Similarly, the application of potassium tetrabromopalladate(II) in specific remediation processes is not well-documented. In theory, it could be utilized in various environmental remediation technologies, likely as a source of palladium for catalytic systems. These could include:

Wastewater Treatment: As a component in advanced oxidation processes or catalytic reduction systems to remove persistent organic pollutants or heavy metals from industrial or municipal wastewater.

Groundwater Remediation: In permeable reactive barriers where the palladium catalyst would be immobilized to treat contaminated groundwater as it flows through.

The effectiveness and specific conditions for such processes using potassium tetrabromopalladate(II) would require dedicated research.

Q & A

Q. What are the standard synthetic routes for preparing potassium tetrabromopalladate(II), and how can purity be validated?

Potassium tetrabromopalladate(II) (K₂PdBr₄) is synthesized by reacting palladium(II) bromide (PdBr₂) with potassium bromide (KBr) in concentrated hydrobromic acid. PdBr₂ is typically obtained by dissolving palladium metal in a mixture of HNO₃ and HBr, followed by evaporation to remove excess acid . Purity validation involves:

  • X-ray diffraction (XRD) to confirm crystal structure (reddish-brown hygroscopic powder, monoclinic system) .
  • Elemental analysis to verify Pd (~21.1%) and Br content via ICP-MS or gravimetry .
  • Raman spectroscopy to detect vibrational modes of the [PdBr₄]²⁻ complex (e.g., ν₁: 188 cm⁻¹, ν₂: 172 cm⁻¹) .

Q. How does the solubility of K₂PdBr₄ in aqueous and organic solvents influence its reactivity in coordination chemistry?

K₂PdBr₄ is highly soluble in water and polar solvents (e.g., ethanol), forming a red-brown solution. Its hygroscopic nature necessitates storage in anhydrous conditions to prevent hydrolysis to PdBr₂ . Solubility impacts ligand exchange reactions:

  • In aqueous solutions, [PdBr₄]²⁻ undergoes stepwise substitution with ligands like NH₃ or SCN⁻, forming complexes such as [Pd(NH₃)₄]²⁺ or [Pd(SCN)₄]²⁻ .
  • Solubility in non-polar solvents is limited, requiring phase-transfer catalysts for reactions with organic substrates .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for [PdBr₄]²⁻ be resolved?

Discrepancies in Raman and IR spectra (e.g., ν₃ assignments ranging from 102–243 cm⁻¹) arise from differences in sample hydration, counterion effects, or polarization artifacts in solid-state measurements . Methodological solutions include:

  • Polarized single-crystal spectroscopy to isolate anisotropic absorption bands (e.g., dichroism in K₂Pt(SCN)₄ crystals) .
  • DFT calculations to model vibrational modes and compare with experimental data .

Q. What thermodynamic models explain the stability of [PdBr₄]²⁻ in high-temperature aqueous systems?

The standard entropy (𝑆°) and enthalpy (𝐻°) of [PdBr₄]²⁻ can be calculated using vibrational frequencies from Raman/IR data and the Shomate equation. For example:

ParameterValue (298 K)Source
Δ𝑓𝐻°-177.8 kJ/mol[11]
𝑆°75.0 J/mol·K[11]
Deviations in experimental vs. theoretical values may indicate ion-pairing effects or hydration entropy contributions .

Q. How does K₂PdBr₄ compare to other Pd(II) complexes (e.g., K₂PdCl₄) in catalytic C–C coupling reactions?

K₂PdBr₄ exhibits lower catalytic activity in Suzuki-Miyaura couplings compared to chloropalladates due to weaker Pd–Br bond dissociation energies. However, its selectivity improves in bromoarene substrates:

  • Mechanistic studies : Bromide ligands slow oxidative addition but enhance transmetallation kinetics .
  • Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions (solvent, base, temperature) .

Methodological Frameworks

Q. How to design experiments analyzing ligand substitution kinetics in [PdBr₄]²⁻?

  • Stopped-flow UV-Vis spectroscopy to monitor real-time absorbance changes during ligand exchange (e.g., with SCN⁻) .
  • Variable-temperature NMR to quantify activation parameters (Δ𝐻‡, Δ𝑆‡) for substitution steps .

Q. What strategies address data gaps in historical studies of Pd(II) bromo-complexes?

  • Systematic scoping reviews to map literature inconsistencies (e.g., conflicting solubility or spectral data) .
  • Secondary data analysis using repositories like ICSD or CSD to cross-validate crystallographic data .

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